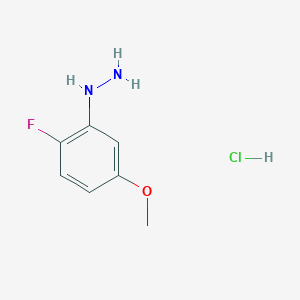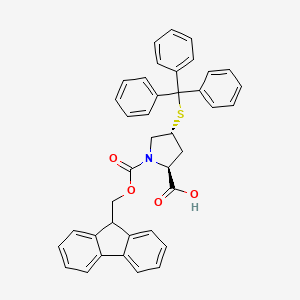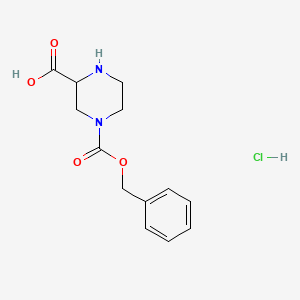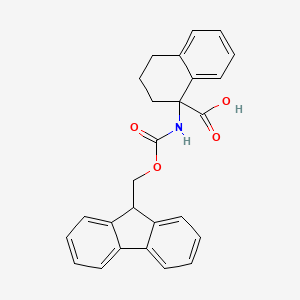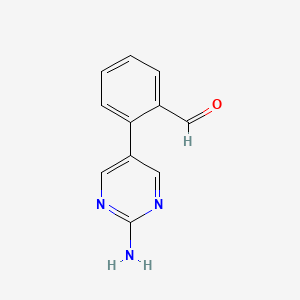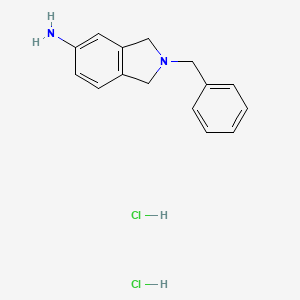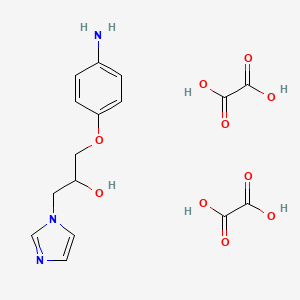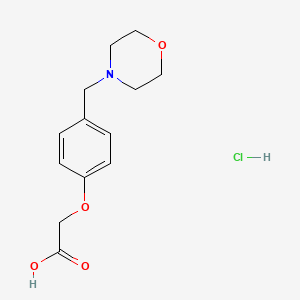
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride
Overview
Description
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride, also known as 4-Morpholin-4-ylmethyl-phenoxy-acetic acid hydrochloride or MMPAH, is an organic compound derived from the phenoxyacetic acid family. MMPAH has been widely studied for its potential applications in various scientific fields, especially in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
MMPAH is a versatile compound that has a wide range of applications in scientific research. It is widely used in medicinal chemistry and biochemistry as a potent inhibitor of enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. MMPAH is also used in the synthesis of a variety of drugs and pharmaceuticals, as well as in the synthesis of agrochemicals. Additionally, MMPAH has been used to study the effects of various drugs on the human body, as well as to study the effects of environmental pollutants on biochemical processes.
Mechanism Of Action
MMPAH is a potent inhibitor of enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. It works by binding to the active site of the enzyme, preventing it from catalyzing the reaction and thus inhibiting the production of prostaglandins. Additionally, MMPAH has been found to inhibit the activity of other enzymes, such as phospholipase A2, which are involved in the synthesis of other biologically active molecules.
Biochemical And Physiological Effects
MMPAH has been found to have a number of biochemical and physiological effects on the human body. It has been found to inhibit the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation, pain, and fever. Additionally, MMPAH has been found to inhibit the activity of other enzymes, such as phospholipase A2, which are involved in the synthesis of other biologically active molecules.
Advantages And Limitations For Lab Experiments
MMPAH is a versatile compound that has a number of advantages and limitations for lab experiments. One of the main advantages of MMPAH is its relatively low cost and availability, making it an ideal compound for laboratory experiments. Additionally, MMPAH is relatively stable and can be stored for extended periods of time without significant degradation. However, MMPAH is a potent inhibitor of enzymes and can have significant effects on biochemical processes, making it difficult to control and predict the exact outcomes of experiments.
Future Directions
The potential future directions for MMPAH are numerous. One potential direction is to further explore the effects of MMPAH on the production of prostaglandins, as well as other enzymes involved in the synthesis of biologically active molecules. Additionally, further research could be conducted on the potential applications of MMPAH in the synthesis of drugs and pharmaceuticals, as well as agrochemicals. Finally, further research could be conducted to explore the potential adverse effects of MMPAH on the human body, as well as its potential interactions with other drugs and environmental pollutants.
properties
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenoxy]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)10-18-12-3-1-11(2-4-12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOXEKQGWPASMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholin-4-ylmethyl-phenoxy)-acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




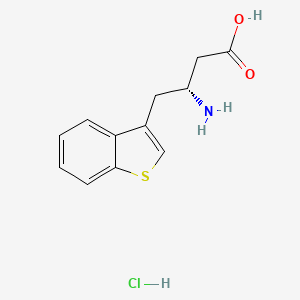
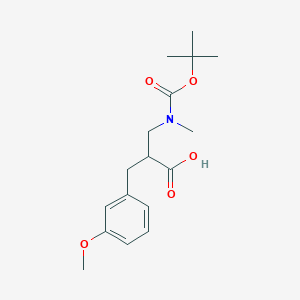
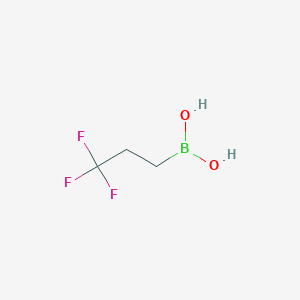
![3-{[(5-Methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388885.png)
![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)
